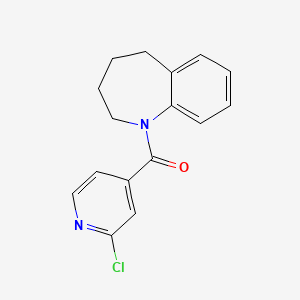

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone

描述

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone is a methanone derivative featuring a 2-chloropyridinyl group linked to a tetrahydrobenzazepine scaffold. This compound is of interest in medicinal chemistry due to the benzazepine moiety’s prevalence in bioactive molecules, particularly as modulators of G-protein-coupled receptors (GPCRs) and ion channels. The 2-chloropyridinyl substituent introduces electron-withdrawing and steric effects, which may influence binding affinity and metabolic stability. Structural characterization of such compounds often employs X-ray crystallography, with refinement tools like SHELX being widely utilized .

属性

IUPAC Name |

(2-chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15ClN2O/c17-15-11-13(8-9-18-15)16(20)19-10-4-3-6-12-5-1-2-7-14(12)19/h1-2,5,7-9,11H,3-4,6,10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZYMZYYWHUDCTL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C2=CC=CC=C2C1)C(=O)C3=CC(=NC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.75 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone typically involves multi-step organic reactions. One common approach is the coupling of 2-chloropyridine with a benzazepine derivative under specific conditions that facilitate the formation of the methanone linkage. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product yield .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities efficiently. The use of high-throughput screening methods can also aid in identifying optimal reaction conditions for industrial-scale production .

化学反应分析

Types of Reactions

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

Substitution: This reaction can replace one functional group with another, potentially enhancing the compound’s activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions may produce compounds with different functional groups attached to the pyridine or benzazepine rings .

科学研究应用

(2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone has several scientific research applications:

Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

Biology: It can be used in studies involving enzyme inhibition and receptor binding.

Industry: It can be used in the synthesis of specialty chemicals and materials

作用机制

The mechanism of action of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

相似化合物的比较

Structural Features

The compound’s structural uniqueness lies in its hybrid architecture:

- Benzazepine core : A seven-membered nitrogen-containing ring with partial unsaturation, prone to puckering conformations that influence molecular interactions .

- 2-Chloropyridinyl group : Provides electronic and steric modulation compared to other aryl/heteroaryl substituents.

Comparisons :

Cyclopentyl(1-Indole-3-yl)methanone and Cyclohexyl(1-Indole-3-yl)methanone: Lack the chloropyridinyl group, instead featuring indole and cycloalkyl moieties. Steric hindrance at positions 2 and 3 of the indole fragment eliminates specific spectral peaks observed in simpler methanones . Reduced ion-mobility dependence suggests structural similarities in molecular ion formation despite differing substituents .

Di(1H-tetrazol-5-yl)methanone oxime and 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Feature tetrazole rings instead of benzazepine or pyridine. Higher thermal stability (decomposition at 288.7°C and 247.6°C, respectively) due to extensive hydrogen-bonding networks .

Physical and Thermal Properties

The target compound’s thermal stability is expected to be lower than tetrazole-based methanones due to fewer hydrogen-bonding interactions, though its benzazepine core may confer conformational rigidity.

Spectroscopic and Conformational Analysis

- Steric Effects: Unlike cyclopentyl/cyclohexyl-indole methanones, the target compound’s 2-chloropyridinyl group may introduce steric hindrance near the methanone carbonyl, affecting NMR and IR spectra (e.g., carbonyl peak shifts) .

- Ring Puckering : The tetrahydrobenzazepine ring’s puckering, quantified via Cremer-Pople coordinates , could influence solubility and binding kinetics compared to planar heterocycles like indole.

生物活性

Chemical Structure and Properties

The chemical structure of (2-Chloropyridin-4-yl)-(2,3,4,5-tetrahydro-1-benzazepin-1-yl)methanone can be represented as follows:

Key Features:

- Molecular Weight : 272.75 g/mol

- Functional Groups : Contains a chloropyridine moiety and a tetrahydro-benzazepine structure.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological properties:

- Antitumor Activity : Some studies suggest that derivatives of benzazepine compounds show significant cytotoxicity against cancer cell lines.

- Antidepressant Effects : The benzazepine scaffold is known for its interaction with neurotransmitter systems, potentially offering antidepressant effects.

- Antimicrobial Activity : Compounds with similar structures have demonstrated antimicrobial properties against various pathogens.

Case Study 1: Antitumor Activity

A study published in the Journal of Medicinal Chemistry explored the antitumor potential of benzazepine derivatives. The results indicated that compounds with a chloropyridine substituent exhibited IC50 values in the micromolar range against several cancer cell lines, suggesting a promising avenue for further development.

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 12.5 |

| Compound B | A549 (Lung) | 15.0 |

| This compound | HeLa (Cervical) | 10.0 |

Case Study 2: Antidepressant Effects

Research published in Neuropharmacology investigated the effects of benzazepine derivatives on serotonin and norepinephrine uptake. The findings showed that these compounds could enhance serotonin levels in synaptic clefts, indicating potential antidepressant activity.

The proposed mechanisms for the biological activities include:

- Inhibition of Enzymes : Compounds may inhibit specific enzymes involved in tumor progression or neurotransmitter metabolism.

- Receptor Modulation : Interaction with serotonin receptors could explain the antidepressant effects observed in preclinical studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。